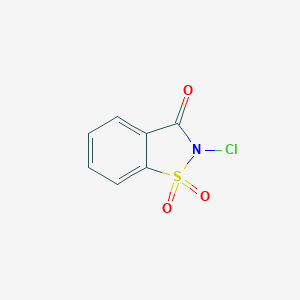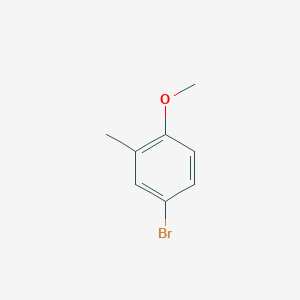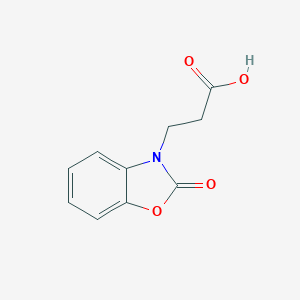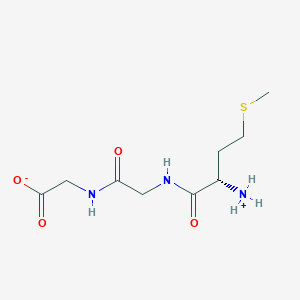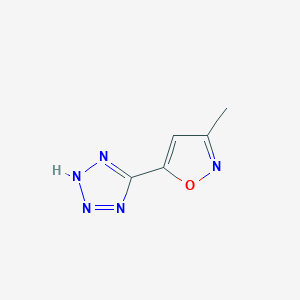
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBA and is a derivative of butynol. PBA has been extensively studied for its unique chemical properties and its ability to interact with biological systems. In
Wirkmechanismus
The mechanism of action of PBA is not fully understood, but studies have shown that the compound interacts with various proteins in the body. PBA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This inhibition leads to changes in gene expression, which can result in the antitumor and anti-inflammatory effects of PBA.
Biochemische Und Physiologische Effekte
PBA has been found to have various biochemical and physiological effects. Studies have shown that PBA can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of HDACs, which leads to changes in gene expression that promote apoptosis. PBA has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, PBA has been shown to regulate insulin secretion by modulating the activity of ion channels in pancreatic beta cells.
Vorteile Und Einschränkungen Für Laborexperimente
PBA has several advantages for lab experiments. The compound is relatively easy to synthesize, and the yield is typically high. PBA is also stable under a variety of conditions, making it suitable for use in various assays. However, there are also some limitations to using PBA in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, PBA has not been extensively studied for its toxicity, so caution should be exercised when using the compound in experiments.
Zukünftige Richtungen
There are several future directions for research on PBA. One area of interest is the development of PBA derivatives with improved solubility and bioavailability. Another area of research is the exploration of PBA's potential as a treatment for diabetes. Further studies are needed to fully understand the mechanism of action of PBA and its effects on various biological systems. Additionally, the potential use of PBA in combination with other drugs for cancer treatment should be explored.
Conclusion
In conclusion, 4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate is a chemical compound with potential applications in various fields, including medicine. The synthesis method for PBA is relatively simple, and the compound has been extensively studied for its unique chemical properties and its ability to interact with biological systems. Future research on PBA is needed to fully understand its mechanism of action and its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of PBA involves the reaction between 3-pyrrolin-1-amine and propargyl alcohol. This reaction takes place in the presence of acetic acid and a catalyst such as copper (I) iodide. The resulting product is then purified using standard techniques such as recrystallization and column chromatography. The yield of PBA synthesis is typically high, making it an attractive compound for further research.
Wissenschaftliche Forschungsanwendungen
PBA has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment. PBA has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, PBA has been studied for its potential use in the treatment of diabetes due to its ability to regulate insulin secretion.
Eigenschaften
CAS-Nummer |
14053-18-0 |
|---|---|
Produktname |
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
4-(2,5-dihydropyrrol-1-yl)but-2-ynyl acetate |
InChI |
InChI=1S/C10H13NO2/c1-10(12)13-9-5-4-8-11-6-2-3-7-11/h2-3H,6-9H2,1H3 |
InChI-Schlüssel |
KXGQQUDGEWWPLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC#CCN1CC=CC1 |
Kanonische SMILES |
CC(=O)OCC#CCN1CC=CC1 |
Andere CAS-Nummern |
14053-18-0 |
Synonyme |
4-(3-Pyrrolin-1-yl)-2-butyn-1-ol acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



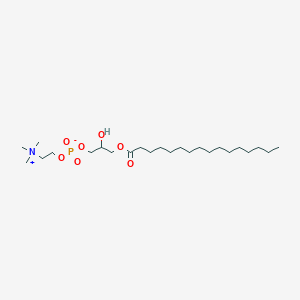
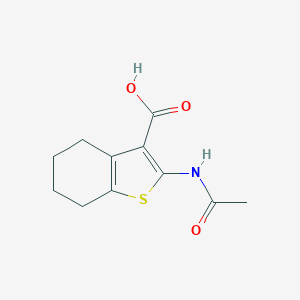
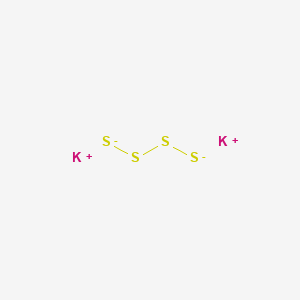
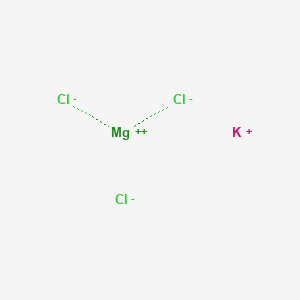
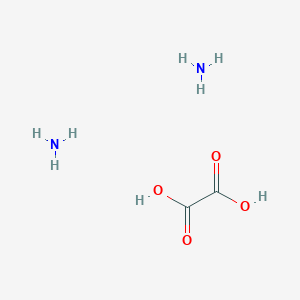
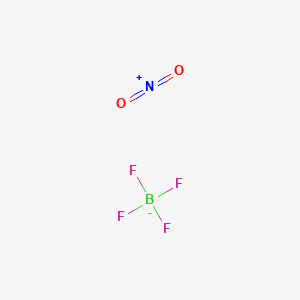
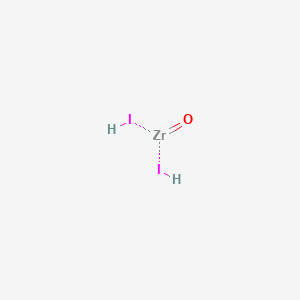
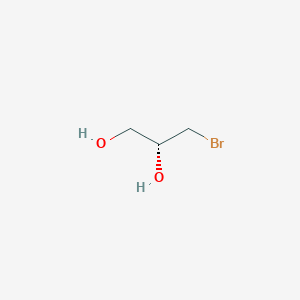
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
